Potassium isopropenyltrifluoroborate
Overview
Description
Potassium isopropenyltrifluoroborate is an organotrifluoroborate compound with the molecular formula C3H5BF3K. It is a white to off-white solid that is soluble in methanol . This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in organic synthesis.
Preparation Methods
Potassium isopropenyltrifluoroborate can be synthesized through several methods. One common synthetic route involves the reaction of isopropenylboronic acid with potassium fluoride and boron trifluoride. The reaction typically occurs under an inert atmosphere at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Potassium isopropenyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic partner in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various products.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like methanol and tetrahydrofuran. Major products formed from these reactions depend on the specific reaction conditions and the nature of the reactants involved.
Scientific Research Applications
Potassium isopropenyltrifluoroborate has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: this compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of potassium isopropenyltrifluoroborate involves its ability to act as a nucleophile in various chemical reactions. The trifluoroborate group can stabilize negative charges, making it a versatile reagent in cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants .
Comparison with Similar Compounds
Potassium isopropenyltrifluoroborate can be compared with other similar compounds, such as:
Potassium isopropyltrifluoroborate: Similar in structure but with an isopropyl group instead of an isopropenyl group.
Potassium vinyltrifluoroborate: Contains a vinyl group and is used in similar cross-coupling reactions.
Potassium allyltrifluoroborate: Contains an allyl group and is also used in cross-coupling reactions.
The uniqueness of this compound lies in its stability and versatility in various chemical reactions, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
potassium;trifluoro(prop-1-en-2-yl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BF3.K/c1-3(2)4(5,6)7;/h1H2,2H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBZHQPFHGKCOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(=C)C)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635452 | |
Record name | Potassium trifluoro(prop-1-en-2-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
395083-14-4 | |
Record name | Potassium trifluoro(prop-1-en-2-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium (prop-1-en-2-yl)trifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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